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Compound of Interest

Compound Name:
(R)-2-amino-2-methylhept-6-enoic

acid

CAS No.: 1196090-89-7

Cat. No.: B1375073

Get Quote

Content Type: Technical Whitepaper & Protocol Guide Subject: (R)-N-Fmoc-2-(4'-

pentenyl)alanine (Fmoc-R5-OH) Application: Hydrocarbon Stapling via Ring-Closing Metathesis

(RCM)

Executive Summary
The R5 non-natural amino acid (Fmoc-R5-OH) is a stereochemically distinct building block

used to synthesize hydrocarbon-stapled peptides. Unlike the ubiquitous S5 variant used in i,

i+4 stapling, R5 is primarily engineered for i, i+7 stapling architectures. When paired with an S8

residue (S-octenylalanine), R5 facilitates a cross-link spanning two α-helical turns. This specific

stereochemical arrangement—typically S8 at position i and R5 at position i+7—is required to

match the native screw sense of the α-helix, thereby enhancing binding affinity, proteolytic

stability, and cell permeability of the target peptide.

Part 1: Chemical Architecture & Design Logic
The R5 Structural Identity
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The nomenclature "R5" encodes two critical properties:

Stereochemistry (R): The

-carbon possesses an (R)-configuration. This is the enantiomer of the standard S5 used in
single-turn staples.

Tether Length (5): The side chain contains a 5-carbon olefinic tether (pentenyl group).

Chemical Name: (R)-N-Fmoc-2-(4'-pentenyl)alanine Formula:

Key Feature:

-disubstitution (methyl and pentenyl groups) at the chiral center restricts conformational
freedom, pre-organizing the peptide backbone even prior to cyclization.

Staple Design: The Stereochemical Rule
In all-hydrocarbon stapling, the configuration of the non-natural amino acids must align with the

geometry of the helix. Misaligned stereocenters will distort the backbone and destabilize the

helix.
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Staple Type Span
Residue Pair (N

C)

Mechanism of
Action

i, i+4 1 Turn S5 ... S5

Both residues are S-

configured. The 8-

carbon bridge fits the

single turn.

i, i+7 2 Turns R8 ... S5

Mixed chirality is

required to

accommodate the

longer span without

torque.

i, i+7 (Alt) 2 Turns S8 ... R5

The primary

application of R5. The

S8(

)/R5(

) pair is functionally

equivalent to R8/S5.

Expert Insight: Why use S8/R5 instead of R8/S5? While R8/S5 is common, synthetic

accessibility or sequence-specific steric clashes may favor the S8/R5 orientation. The R5

residue is strictly required here; substituting it with S5 in an i, i+7 system with S8 would result in

a "mismatched" staple that disrupts the helical dipole.

Visualization: Staple Selection Logic
The following diagram illustrates the decision matrix for selecting R5 versus S5 based on

residue spacing.
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Target Peptide Sequence Determine Residue Spacing

i, i+4 (One Turn)3 residues between

i, i+7 (Two Turns)

6 residues between

Use S5 + S5

Option A:
R8 (pos i) + S5 (pos i+7)

Option B:
S8 (pos i) + R5 (pos i+7)

Helix Stabilization

Click to download full resolution via product page

Figure 1: Decision tree for selecting non-natural amino acids. R5 is essential for Option B in i,

i+7 stapling.

Part 2: Solid-Phase Peptide Synthesis (SPPS)
Protocol
Incorporating Fmoc-R5-OH requires modified SPPS protocols due to the steric hindrance of the

-disubstituted center. Standard coupling times are often insufficient.

Reagents & Materials[1]
Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent aggregation).

Coupling Agents: HATU/HOAt or DIC/Oxyma Pure.

Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

R5 Reagent: Fmoc-R5-OH (High purity >98%).

Coupling Protocol (Self-Validating)
This protocol assumes automated or manual microwave-assisted synthesis.

Deprotection: 20% Piperidine in DMF (

min). UV monitoring should show removal of the Fmoc adduct.
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Coupling of R5:

Stoichiometry: 4-5 equivalents of Fmoc-R5-OH.

Activator: 4-5 eq HATU, 8-10 eq DIPEA.

Condition: Microwave irradiation at 75°C for 10 minutes OR 2 hours at room temperature

with double coupling.

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary

amines). Note: Since R5 is coupled to the N-terminus of the growing chain, the test checks

the previous residue's completeness.

Coupling the Next Residue (Critical Step):

The amine of the R5 residue is extremely sterically hindered.

Action: Double couple the amino acid immediately following R5. Use aggressive

conditions (e.g., 75°C microwave).

Capping: Acetylate unreacted amines to prevent deletion sequences.

Part 3: Ring-Closing Metathesis (RCM)
The "staple" is formed via Ruthenium-catalyzed olefin metathesis.[1][2] This step is performed

on-resin before final cleavage.[3]

The Catalyst System
Catalyst: Grubbs 1st Generation (preferred for lower isomerization risk) or Grubbs 2nd

Generation (higher activity, faster).

Solvent: 1,2-Dichloroethane (DCE).[1][3] DCM can be used but DCE allows higher

temperatures if needed.

Concentration: 10 mM catalyst solution.

RCM Workflow
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Safety: Perform in a fume hood. Grubbs catalyst is sensitive to oxygen.[4]

Preparation: Wash resin

with DCM, then

with DCE to remove amine traces (amines poison the Ruthenium catalyst).

Catalyst Addition: Dissolve Grubbs catalyst in degassed DCE (bubbled with

for 10 min). Add to resin.[1][3][5]

Reaction:

Agitate gently for 2 hours at Room Temperature (20-25°C).

Validation: The solution should change color (purple

brown/orange indicates active metathesis).

Cycling: Drain and repeat the catalyst addition step twice more (

hours total). This drives the equilibrium toward ring closure.

Wash: Wash resin extensively with DCE (

) and DMF (

) to remove Ruthenium residues.

Optional: A thiourea wash or DMSO wash can help chelate and remove residual Ru metal.

RCM Process Diagram
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Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for R5/S8 stapling.

Part 4: Characterization & Validation
Once cleaved (using TFA/TIS/Water 95:2.5:2.5), the peptide must be validated.

Mass Spectrometry (LC-MS)
Target Mass: The stapled peptide mass will be 28 Da less than the linear precursor (loss of

ethylene,
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).

Troubleshooting:

Mass +16/32: Oxidation (Met/Trp).

Mass +28: Unreacted linear peptide (failed RCM).

Mass -14: Possible isomerization or impurities.

Circular Dichroism (CD)
Goal: Confirm

-helical induction.

Signature: Look for minima at 208 nm and 222 nm.

Comparison: Compare the stapled peptide against a linear control (R5/S8 replaced with Ala

or Ser) or the un-stapled linear precursor. The stapled variant should show significantly

higher negative ellipticity (mdeg) at 222 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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